1,3-Cyclohexanedione-13C6

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

Researchers using unlabeled 1,3-cyclohexanedione or partially labeled 13C3 analogs in quantitative LC-MS/MS assays face compromised data validity due to co-elution and insufficient mass resolution from endogenous analytes. 1,3-Cyclohexanedione-13C6 (CAS 1246820-51-8) is the definitive analytical internal standard for stable isotope dilution assays, providing a +6 Da mass shift for unambiguous MS resolution. Key differentiators: - >98% isotopic enrichment ensures minimal isotopic cross-talk, critical for low-ppb detection limits. - Indispensable as the labeled starting material for synthesizing 13C6-nitisinone internal standards for therapeutic drug monitoring (HT-1). - Supplied as an off-white solid with ≥98% purity; immediate global shipping ensures rapid method deployment.

Molecular Formula C6H8O2
Molecular Weight 118.082
CAS No. 1246820-51-8
Cat. No. B588396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedione-13C6
CAS1246820-51-8
SynonymsDihydro-1,3-benzenediol-13C6;  1,3-Dioxocyclohexane-13C6;  Dihydroresorcinol-13C6;  Hydroresorcinol-13C6;  NSC 57477-13C6; 
Molecular FormulaC6H8O2
Molecular Weight118.082
Structural Identifiers
SMILESC1CC(=O)CC(=O)C1
InChIInChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyHJSLFCCWAKVHIW-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanedione-13C6 Overview


1,3-Cyclohexanedione-13C6 (CAS 1246820-51-8) is the fully carbon-13 labeled isotopologue of 1,3-cyclohexanedione, wherein all six carbon atoms of the cyclohexane ring are replaced by the stable, non-radioactive 13C isotope . This substitution increases the molecular mass from 112.13 g/mol (unlabeled) to 118.08 g/mol, and confers a distinct +6 Da mass shift that is directly detectable by mass spectrometry . The compound is supplied as an off-white solid with a reported purity of >95% (or >98% depending on the vendor) and is primarily intended for use as an internal standard in quantitative LC-MS/MS assays, as a mechanistic probe in NMR spectroscopy, or as a labeled intermediate in the synthesis of isotopically-enriched pharmaceuticals such as nitisinone [1].

Why Unlabeled 1,3-Cyclohexanedione Fails


Direct substitution of 1,3-Cyclohexanedione-13C6 with the unlabeled parent compound (CAS 504-02-9) or with a partially labeled analog (e.g., 13C3) fundamentally compromises analytical validity. The unlabeled compound co-elutes and exhibits an identical nominal mass, rendering it indistinguishable from endogenous or process-derived analyte, thereby precluding its use as an internal standard in stable isotope dilution assays . In contrast, the fully labeled 13C6 isotopologue provides a unique +6 Da mass shift that ensures complete chromatographic co-elution with the target analyte while enabling unambiguous mass spectrometric resolution—a critical requirement for correcting matrix effects and ionization variability in complex biological or environmental samples . Partially labeled variants (e.g., 13C3) offer only a +3 Da shift, which may be insufficient for baseline resolution from naturally occurring isotopologues, especially when analyzing higher molecular weight derivatives, whereas the 13C6 label maximizes the m/z differential and minimizes isotopic cross-talk .

1,3-Cyclohexanedione-13C6 Differentiation Evidence


Mass Shift Advantage for MS Resolution

The fully labeled 1,3-Cyclohexanedione-13C6 imparts a mass shift of +6 Da relative to the unlabeled parent (m/z 112.13 → 118.08), which is twice the shift provided by a 13C3-labeled analog (+3 Da). This larger Δm/z ensures complete baseline separation in MS spectra, minimizing isotopic cross-talk and improving the signal-to-noise ratio for trace-level quantification. When used as an internal standard in LC-MS/MS, this +6 Da shift enables the use of a wider MS isolation window without interference from the natural 13C2 isotopologue of the unlabeled analyte .

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis Internal Standard

Aqueous Solubility Advantage vs. Dimedone

A direct comparative study of aldehyde derivatization reagents demonstrated that 1,3-cyclohexanedione exhibits superior water solubility relative to its closest analog, dimedone (5,5-dimethyl-1,3-cyclohexanedione). The enhanced aqueous solubility of the 1,3-cyclohexanedione scaffold simplifies reagent preparation and facilitates derivatization reactions at lower temperatures. Although this study utilized the unlabeled compound, the physicochemical advantage is preserved in the 13C6-labeled isotopologue, making the labeled reagent equally suitable for aqueous post-column or pre-column fluorescence labeling workflows [1].

Aldehyde Derivatization Fluorigenic Labeling Environmental Analysis HPLC

Isotopic Purity for NMR Mechanistic Studies

Vendor specifications for 1,3-Cyclohexanedione-13C6 report an isotopic purity of 99 atom% 13C, with chemical purity >98% (HPLC). This level of enrichment ensures that in 13C NMR experiments, the signal arising from the cyclohexanedione scaffold is dominated by the labeled nuclei, with minimal background from natural abundance 13C (~1.1%). This is particularly critical for tracking the fate of the cyclohexanedione moiety through multi-step syntheses or metabolic pathways, where dilution of the label would obscure mechanistic conclusions .

NMR Spectroscopy Reaction Mechanism Metabolic Tracing 13C Labeling

Internal Standard for Nitisinone LC-MS/MS

A validated LC-MS/MS method for the quantification of NTBC (2-(nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) in human plasma employed an isotopically labeled internal standard to correct for matrix effects and ionization variability. While the specific 13C6 isotopologue of 1,3-cyclohexanedione itself was not the internal standard in this study (mesotrione was used), the 1,3-cyclohexanedione-13C6 compound is the direct labeled precursor for synthesizing a 13C6-labeled NTBC internal standard [1][2]. This establishes the compound's essential role in the analytical supply chain for a clinically significant therapeutic drug. The method achieved an LLOQ of 0.35 µM and intra-day precision <10% RSD, underscoring the requirement for a stable, highly enriched isotopologue to achieve this level of analytical performance [3].

Therapeutic Drug Monitoring LC-MS/MS Tyrosinemia Type 1 Bioanalytical Method Validation

1,3-Cyclohexanedione-13C6 Application Scenarios


Nitisinone Quantification by LC-MS/MS

This compound is the essential starting material for the synthesis of 13C6-labeled nitisinone (NTBC) internal standards. Laboratories conducting therapeutic drug monitoring for hereditary tyrosinemia type 1 (HT-1) require a stable, isotopically enriched internal standard to meet regulatory bioanalytical method validation criteria (e.g., precision, accuracy, LLOQ). The use of 1,3-Cyclohexanedione-13C6 ensures that the resulting internal standard exhibits a +6 Da mass shift relative to the unlabeled drug, thereby enabling accurate quantification in plasma via LC-MS/MS as demonstrated in validated clinical assays [1][2].

HPLC-Fluorescence for Aldehyde Detection

For environmental or industrial hygiene laboratories developing post-column derivatization methods for formaldehyde and acetaldehyde, the 1,3-cyclohexanedione scaffold offers a validated, water-soluble alternative to dimedone [3]. Procuring the 13C6-labeled isotopologue provides a chemically identical internal standard for these assays, enabling precise correction for derivatization efficiency and matrix effects during sample preparation, which is critical for achieving low part-per-billion (ppb) detection limits in complex aqueous or air samples [4].

Mechanistic Studies of Cyclohexanedione Intermediates

In medicinal chemistry and agrochemical research, where 1,3-cyclohexanedione is a common building block for synthesizing herbicides (e.g., sulcotrione) and enzyme inhibitors, the 13C6-labeled version is indispensable for tracking carbon skeletons through multi-step synthetic sequences . The high isotopic enrichment (>98 atom% 13C) allows researchers to use 13C NMR spectroscopy to confirm regiochemistry and identify reaction intermediates, providing unambiguous evidence of reaction pathways that cannot be obtained with the unlabeled parent compound .

Metabolic Tracing of Cyclic Diketones

Researchers investigating the metabolism of 1,3-cyclohexanedione-containing xenobiotics can use 1,3-Cyclohexanedione-13C6 as a tracer. By introducing the fully labeled compound into in vitro or in vivo systems, the redistribution of the 13C label into downstream metabolites can be monitored by high-resolution mass spectrometry. The +6 Da mass tag and the specific 13C NMR signature facilitate the unambiguous identification of novel metabolites and the quantification of metabolic flux, providing insights that are unattainable with radiolabeled or unlabeled tracers .

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